molecular formula C11H12N2O B2719149 2-cyano-N-(3,5-dimethylphenyl)acetamide CAS No. 340232-32-8

2-cyano-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2719149
CAS RN: 340232-32-8
M. Wt: 188.23
InChI Key: ITKCPUGXCLGMAG-UHFFFAOYSA-N
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Description

2-cyano-N-(3,5-dimethylphenyl)acetamide is a specialty product used for proteomics research . Its molecular formula is C11H12N2O and has a molecular weight of 188.23 .


Synthesis Analysis

The synthesis of cyanoacetamides like 2-cyano-N-(3,5-dimethylphenyl)acetamide can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at a steam bath, and fusion .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-cyano-N-(3,5-dimethylphenyl)acetamide is a valuable precursor in the synthesis of heterocyclic compounds. The cyano and amide groups in its structure make it highly reactive, allowing it to participate in various cyclization reactions. These reactions can produce a wide range of heterocycles, such as pyrroles, thiophenes, and pyrazoles, which are important in medicinal chemistry for their biological activities .

Pharmaceutical Intermediates

This compound is used as an intermediate in the synthesis of pharmaceutical agents. Its ability to form stable intermediates makes it useful in the production of drugs with anti-inflammatory, analgesic, and antimicrobial properties. The presence of the cyano group can enhance the pharmacokinetic properties of the resulting drugs, improving their efficacy and bioavailability .

Agrochemical Applications

In the field of agrochemistry, 2-cyano-N-(3,5-dimethylphenyl)acetamide is utilized in the synthesis of herbicides and pesticides. Its derivatives can act as potent inhibitors of specific enzymes in pests, leading to effective pest control. This application is crucial for improving crop yields and ensuring food security .

Material Science

This compound finds applications in material science, particularly in the development of polymers and resins. Its reactive cyano group can participate in polymerization reactions, leading to the formation of high-performance materials with desirable mechanical and thermal properties. These materials are used in coatings, adhesives, and electronic components .

Organic Synthesis

2-cyano-N-(3,5-dimethylphenyl)acetamide is a versatile reagent in organic synthesis. It can be used in various condensation and substitution reactions to introduce cyano and amide functionalities into organic molecules. This versatility makes it a valuable tool for chemists in the synthesis of complex organic compounds .

Biological Research

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its derivatives can act as probes to investigate the mechanisms of enzyme action and to identify potential drug targets. This application is essential for understanding biological processes and developing new therapeutic strategies .

These applications highlight the versatility and importance of 2-cyano-N-(3,5-dimethylphenyl)acetamide in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Cyanoacetylation of amines: recent advances in preparation methods and their synthetic uses in the formation of biologically active compounds

Future Directions

Cyanoacetamide-N-derivatives, including 2-cyano-N-(3,5-dimethylphenyl)acetamide, have potential in evolving better chemotherapeutic agents due to their diverse biological activities . Their synthetic utility in building various organic heterocycles is also a subject of ongoing research .

properties

IUPAC Name

2-cyano-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKCPUGXCLGMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3,5-dimethylphenyl)acetamide

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